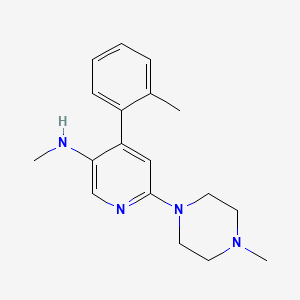

![molecular formula C12H20N4 B1357015 1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine CAS No. 337956-40-8](/img/structure/B1357015.png)

1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine, also known as PAPP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields. In

科学研究应用

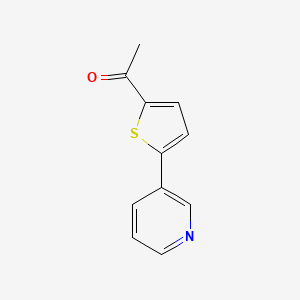

合成和结构表征

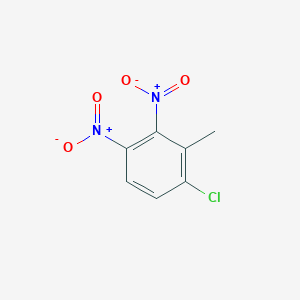

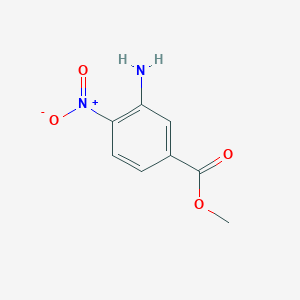

研究表明了1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine衍生物的有效合成方法,导致具有显着结构多样性的化合物。例如,Kumar等人(2013)描述了通过缩合反应合成哌嗪-2,6-二酮衍生物,得到具有潜在抗癌活性的化合物 (Kumar et al., 2013)。类似地,Purkait等人(2017)合成了该化合物与第12族金属配合物,突出了末端哌嗪氮在配位中的罕见参与,并导致结构多样性 (Purkait et al., 2017)。

生物活性

一些研究探索了这些化合物的生物活性,特别是它们的抗癌特性。合成的衍生物对各种癌细胞系显示出有希望的抗癌活性,表明潜在的治疗应用。例如,Kumar等人(2013)合成的化合物对乳腺癌、肺癌、结肠癌、卵巢癌和肝癌细胞系在10 µM的浓度下表现出良好的抗癌活性 (Kumar et al., 2013)。这表明这些化合物在开发新的抗癌剂中的潜力。

安全和危害

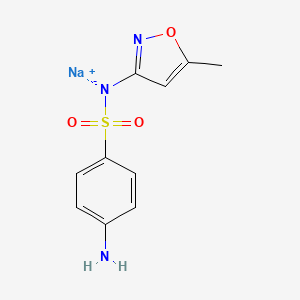

The safety data sheet for a similar compound, “5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine”, indicates that it may cause respiratory tract irritation, skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to use appropriate engineering controls and personal protective equipment when handling this compound .

作用机制

Target of Action

Compounds with similar structures have been shown to interact with the serotonin (5-ht) reuptake system .

Biochemical Pathways

The biochemical pathways affected by 1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine are likely related to the serotonin (5-HT) system. By inhibiting the reuptake of serotonin, this compound could potentially affect various downstream effects related to mood, sleep, appetite, and other physiological processes regulated by serotonin .

Result of Action

By potentially increasing the concentration of serotonin in the synaptic cleft, it could lead to enhanced serotonergic signaling .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature .

生化分析

Biochemical Properties

1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . Additionally, this compound can bind to receptors such as serotonin receptors, influencing neurotransmitter activity . These interactions highlight the compound’s potential impact on biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including those involving G-protein-coupled receptors . It can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes and pathways . These cellular effects underscore the compound’s potential in modulating cellular functions and responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity . For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular functions, including alterations in gene expression and metabolic activity . Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage . These dosage-dependent effects are critical for determining safe and effective usage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound can also affect metabolic flux by influencing the activity of key metabolic enzymes . These interactions can lead to changes in metabolite levels and overall metabolic balance . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential effects.

属性

IUPAC Name |

1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-11(13)10-15-6-8-16(9-7-15)12-4-2-3-5-14-12/h2-5,11H,6-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCXGGYMMFWODE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C2=CC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480158 |

Source

|

| Record name | 1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337956-40-8 |

Source

|

| Record name | 1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)